![molecular formula C10H14ClO4P B14269663 (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride CAS No. 138614-38-7](/img/structure/B14269663.png)
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is an organophosphorus compound with a unique structure that includes a phenyl ring substituted with carboxymethyl and bis(hydroxymethyl) groups, along with a phosphonium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride typically involves the reaction of a phenylphosphine derivative with formaldehyde and a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and distillation.
化学反応の分析
Types of Reactions: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium chloride to phosphine derivatives.
Substitution: The phenyl ring and phosphonium chloride moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylphosphine compounds.
科学的研究の応用
(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Phosphonium Salts: Compounds with similar phosphonium chloride moieties but different substituents.
Phosphine Oxides: Oxidized derivatives of phosphines with similar structural features.
Uniqueness: (Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
138614-38-7 |
|---|---|
分子式 |
C10H14ClO4P |
分子量 |
264.64 g/mol |
IUPAC名 |
carboxymethyl-bis(hydroxymethyl)-phenylphosphanium;chloride |
InChI |
InChI=1S/C10H13O4P.ClH/c11-7-15(8-12,6-10(13)14)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H |
InChIキー |
GMCKWQVXEROANZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC(=O)O)(CO)CO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
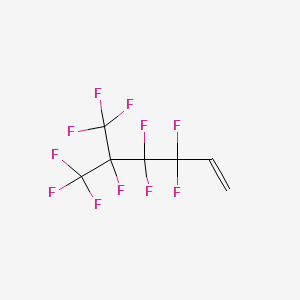
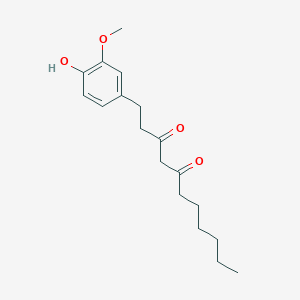
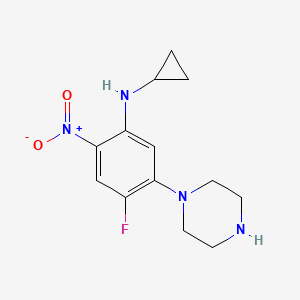
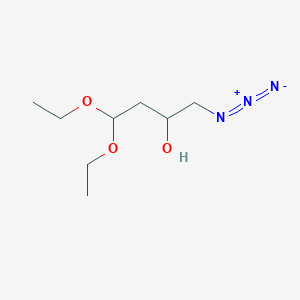
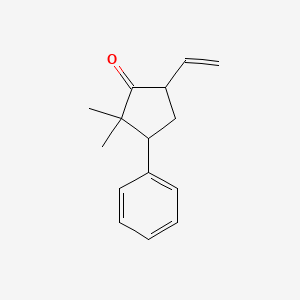
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
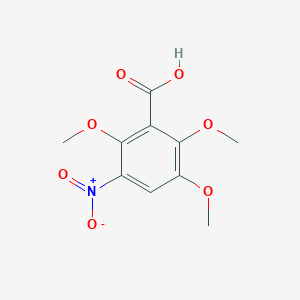


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
